

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one chemical properties

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Compound of Interest

Compound Name: 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one**

This guide provides a comprehensive technical overview of **5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one**, a heterocyclic scaffold of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, spectroscopic signatures, synthetic methodologies, and reactivity of this molecule, contextualizing its importance as a versatile building block for novel therapeutic agents.

Introduction: The Thienopyridine Core

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one is a bicyclic lactam featuring a thiophene ring fused to a dihydropyridinone ring. This structural motif is a key component in a wide array of biologically active compounds. The thienopyridine scaffold is prized in drug discovery for its rigid, planar structure which allows for the precise spatial orientation of functional groups, facilitating interactions with biological targets. Derivatives of this and related tetrahydrothienopyridine systems have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2]} This guide serves to elucidate the fundamental chemistry of the parent compound, providing a foundation for its strategic application in synthetic and medicinal chemistry programs.

Physicochemical and Structural Properties

The fundamental properties of **5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one** are summarized below. These characteristics are foundational for its handling, reaction setup, and analytical characterization.

Property	Value	Source
IUPAC Name	5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one	
CAS Number	14470-51-0	
Molecular Formula	C ₇ H ₇ NOS	[3]
Molecular Weight	169.21 g/mol	[3]
Physical Form	Solid	
InChI Key	ORPWXKFFXAOFCU-UHFFFAOYSA-N	
Storage	Refrigerator	

Spectroscopic Signature Analysis

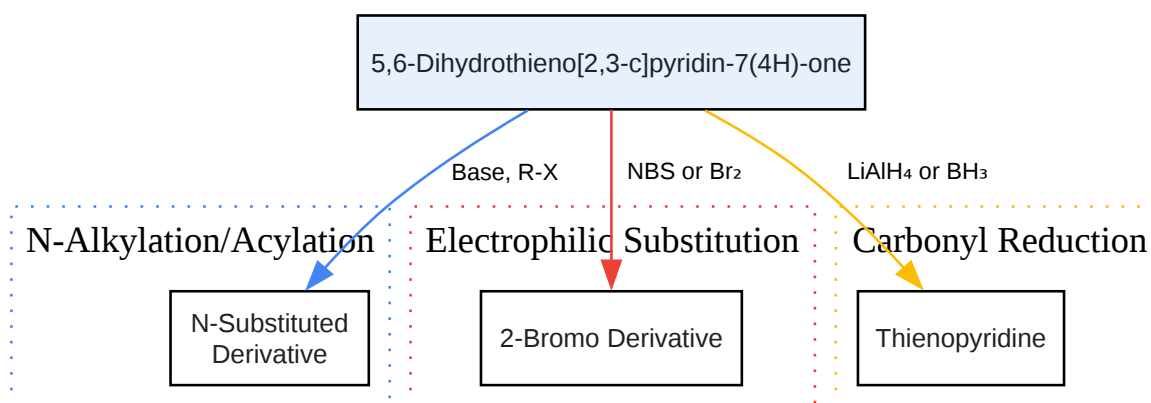
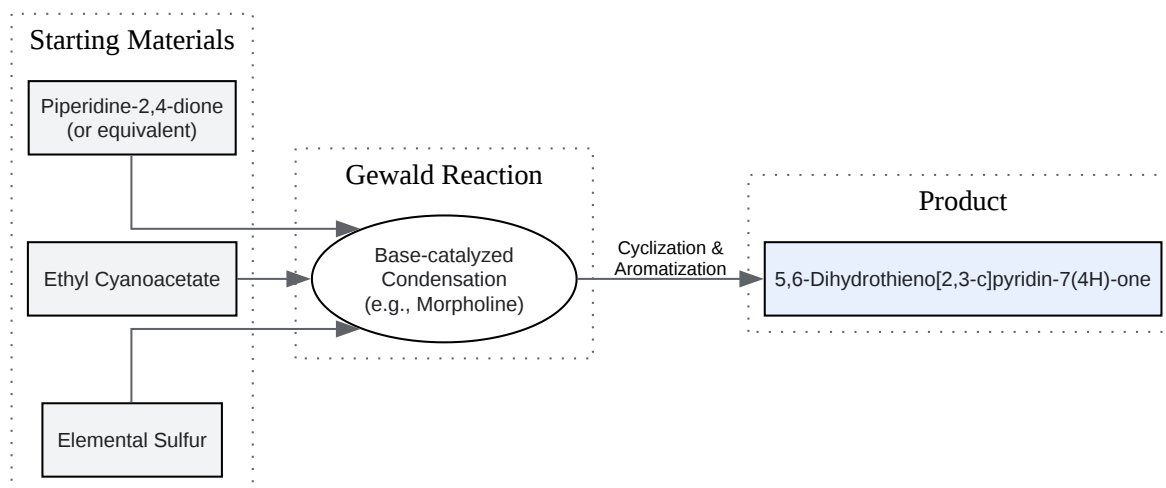
A thorough understanding of the expected spectroscopic data is critical for reaction monitoring and structural confirmation. The following is an expert analysis of the anticipated NMR, IR, and MS data for the title compound.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show four distinct signals. The two protons on the thiophene ring will appear as doublets in the aromatic region (typically δ 6.5-8.0 ppm). The two methylene groups (-CH₂-) of the dihydropyridinone ring will appear as triplets in the aliphatic region, with the CH₂ adjacent to the nitrogen (C5) resonating around δ 3.0-3.5 ppm and the CH₂ adjacent to the thiophene ring (C6) appearing slightly further upfield. A broad singlet corresponding to the N-H proton of the lactam is also expected, typically in the δ 7.5-8.5 ppm range, which would be exchangeable with D₂O.

- ¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven signals. The most downfield signal will be the carbonyl carbon (C7) of the lactam, typically appearing around δ 160-170 ppm. The four carbons of the thiophene ring will resonate in the aromatic region (δ 110-150 ppm). The two sp³ hybridized carbons of the dihydropyridinone ring (C5 and C6) will appear in the upfield region (δ 20-50 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong, sharp absorption band between 1650-1690 cm⁻¹ is characteristic of the C=O stretch of the six-membered lactam. A broad absorption band in the region of 3200-3400 cm⁻¹ will correspond to the N-H stretching vibration.
- Mass Spectrometry (MS): High-resolution mass spectrometry should show the molecular ion peak [M+H]⁺ at approximately m/z 170.0321, confirming the elemental composition of C₇H₇NOS.

Synthesis Methodologies

The construction of the thienopyridine core is a well-established process in organic synthesis. A common and efficient method is the Gewald reaction, a multicomponent reaction that assembles the thiophene ring.



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